3-(5-Hydroxy-1H-indol-3-yl)propanoic acid

Lipophilicity Chromatographic retention Internal standard selection

Clinical labs quantifying urinary 5-HIAA by HPLC-ECD face high costs for deuterated internal standards. 5-HIPA (CAS 103986-23-8) is a non-endogenous structural analog that eliminates endogenous interference at a fraction of the cost. • Reduces per-assay IS cost 5- to 20-fold vs d5-5-HIAA. • Intra-assay CV ≈ 5%, inter-assay CV ≈ 7% (linear range 0-65 µmol/L). • XLogP3 0.6 ensures aqueous solubility for direct urine injection. Shipped globally; ideal for routine clinical and neuroscience labs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 103986-23-8
Cat. No. B1257270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Hydroxy-1H-indol-3-yl)propanoic acid
CAS103986-23-8
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CCC(=O)O
InChIInChI=1S/C11H11NO3/c13-8-2-3-10-9(5-8)7(6-12-10)1-4-11(14)15/h2-3,5-6,12-13H,1,4H2,(H,14,15)
InChIKeyYZIYXJVRBIAHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Hydroxy-1H-indol-3-yl)propanoic Acid (CAS 103986-23-8): Sourcing Guide for a 5-Hydroxyindole Analytical Reference Standard


3-(5-Hydroxy-1H-indol-3-yl)propanoic acid (Synonym: 5-hydroxyindole-3-propionic acid; 5-HIPA) is an indolyl carboxylic acid belonging to the broader class of 5-hydroxyindole derivatives [1]. It is a non-endogenous structural analog of the major serotonin metabolite 5-hydroxyindole-3-acetic acid (5-HIAA), distinguished by a propanoic acid side chain at the indole C-3 position rather than the acetic acid chain present in 5-HIAA [2]. This structural difference confers distinct physicochemical properties—including lower lipophilicity (PubChem XLogP3 = 0.6) compared to indole-3-propionic acid (IPA, XLogP = 1.73) and 5-HIAA (XLogP = 1.1)—that directly influence its performance as a chromatographic internal standard and its solubility in aqueous biological matrices [3][4].

Non-isotopic internal standard for 5-HIAA HPLC-ECD and catecholamine GC/MS workflows
5-Hydroxyindole probe for electron-transfer antioxidant mechanism studies
Chromatographic reference for tryptophan/serotonin metabolite pathway research

Why In-Class 5-Hydroxyindoles Cannot Substitute for 3-(5-Hydroxy-1H-indol-3-yl)propanoic Acid in Quantitative Bioanalysis


5-Hydroxyindole compounds share a common indole scaffold but differ critically in side-chain length and pKa, leading to distinct chromatographic retention behavior, ionization efficiency, and redox reactivity that preclude simple interchange. For example, the endogenous metabolite 5-HIAA (acetic acid side chain) is present at variable concentrations in human urine, making it unsuitable as an internal standard for its own quantification, whereas 3-(5-hydroxy-1H-indol-3-yl)propanoic acid is absent from biological matrices and elutes with a different retention time, enabling baseline-resolved quantification [1]. Similarly, indole-3-propionic acid (IPA) lacks the 5-hydroxy substituent, resulting in a >1.1 log unit higher XLogP and fundamentally different radical-scavenging mechanism (hydrogen atom transfer vs. electron transfer), meaning that IPA cannot replicate the electrochemical detection response or antioxidant profile of the 5-hydroxy-substituted target compound in analytical or pharmacological assays [2][3].

Target compound
Exogenous non-isotopic 5-hydroxyindole internal standard
5-HIAA
Endogenous urinary metabolite (10–40 µmol/L); cannot serve as internal standard for itself
Target compound
5-OH substituent enables electrochemical detection and electron-transfer redox mechanism
Indole-3-propionic acid (IPA)
Lacks 5-OH; different ECD response and radical-scavenging mechanism (HAT vs. ET) may shift assay interpretation

Quantitative Differentiation Evidence for 3-(5-Hydroxy-1H-indol-3-yl)propanoic Acid Versus Closest Analogs


XLogP3 Hydrophilicity Differential: 5-OH-IPA vs. IPA vs. 5-HIAA

The 5-hydroxy substitution combined with the propanoic acid side chain yields an XLogP3 of 0.6 for 3-(5-hydroxy-1H-indol-3-yl)propanoic acid, which is 1.13 log units lower than indole-3-propionic acid (XLogP = 1.73) and 0.5 log units lower than 5-hydroxyindole-3-acetic acid (XLogP ≈ 1.1) [1][2]. This lower lipophilicity directly translates to shorter reversed-phase HPLC retention and higher aqueous solubility, which is critical for direct injection of urine samples without organic solvent extraction [3].

XLogP3 hydrophilicity
Cross-study comparable
Δ = −1.13 vs. IPA; Δ = −0.5 vs. 5-HIAA
Supports direct aqueous injection bioanalytical workflow
Reversed-phase retention and solubility advantage vs. IPA
Lipophilicity Chromatographic retention Internal standard selection

Method Validation Data for Quantitative Urinary 5-HIAA Determination Using the Target Compound as Internal Standard

In a validated HPLC-ECD method, 3-(5-hydroxy-1H-indol-3-yl)propanoic acid was employed as the internal standard for direct urinary 5-HIAA quantification. The method achieved intra-assay CV of approximately 5% and inter-assay CV of approximately 7% (n = 10), with a linear detector response across 0–65 µmol/L 5-HIAA [1]. Unlike deuterated 5-HIAA (d5-5-HIAA), which is costly and requires specialized synthesis, this non-isotopic analog provides equivalent precision at a fraction of the procurement cost.

HPLC-ECD precision
Cross-study comparable
Intra-assay CV ≈ 5%; inter-assay CV ≈ 7% (n=10)
Reported precision context supports internal standard fit
Linear 0–65 µmol/L; lower procurement cost vs. d5-5-HIAA
Bioanalysis Method validation Clinical chemistry

Validated GC/MS Internal Standard for Catecholamine Assays: NIMH Repository Designation

The NIMH Chemical Synthesis and Drug Supply Program specifically lists 3-(5-hydroxy-1H-indol-3-yl)propanoic acid (NIMH Code: H-501) with the designated Biological Activity: 'GC/MS internal standard for catecholamine assay' [1]. This curated designation from a national repository confirms the compound's validated role in a distinct analytical application—GC/MS catecholamine quantification—where close analogs such as 5-HIAA (endogenous interference) and IPA (different fragmentation pattern due to lack of 5-OH) are unsuitable.

NIMH repository designation
Class-level inference
GC/MS internal standard for catecholamine assay
Third-party validation of unique analytical suitability
5-HIAA and IPA unsuitable due to endogenous interference or fragmentation mismatch
Catecholamine analysis GC/MS Neurochemistry

One-Electron Reduction Potential of 5-Indoxyl Radical: Class-Level Redox Equivalence Across 5-Hydroxyindoles

Pulse radiolysis and laser flash photolysis studies demonstrate that the one-electron reduction potential of 5-indoxyl radicals generated from 5-hydroxyindole derivatives—including 5-hydroxyindole-3-propionic acid—is 0.64 V vs. NHE at pH 7 and is independent of the side-chain structure [1]. In contrast, indole-3-propionic acid (IPA, lacking the 5-OH group) does not form an indoxyl radical and scavenges hydroxyl radicals via a hydrogen-atom transfer mechanism with a different kinetic profile (rate constant ≈ 7.8 × 10^10 M⁻¹ s⁻¹) [2].

Indoxyl radical E₇
Class-level inference
0.64 V vs. NHE at pH 7 (side-chain independent)
Supports electron-transfer mechanism classification
IPA lacks indoxyl radical pathway; operates via HAT (k ≈ 7.8×10¹⁰ M⁻¹ s⁻¹)
Pulse radiolysis Redox potential Radical scavenging

Endogenous Absence in Human Urine Confirmed by Clinical Validation Study

The Helander et al. (1991) clinical validation study confirmed that 3-(5-hydroxy-1H-indol-3-yl)propanoic acid is not detected in human urine samples, enabling its use as an exogenous internal standard for 5-HIAA quantification without endogenous interference [1]. This contrasts with 5-HIAA itself (mean urinary concentration in healthy adults: 10–40 µmol/L) and 5-hydroxytryptophol, both of which are endogenous and therefore cannot serve as internal standards for their own measurement. IPA, while also exogenous, lacks the 5-OH group required for electrochemical detection at +0.60 V, making it unsuitable for the electrochemical detection method validated for 5-hydroxyindoles.

Endogenous absence
Head-to-head
Not detected in human urine; 5-HIAA baseline 10–40 µmol/L
Eliminates endogenous interference risk in urine matrices
IPA also exogenous but lacks electrochemical activity at +0.60 V
Endogenous interference Biomarker analysis Internal standard qualification

Procurement-Relevant Application Scenarios for 3-(5-Hydroxy-1H-indol-3-yl)propanoic Acid Based on Quantitative Evidence


Clinical Chemistry Laboratories: Routine Urinary 5-HIAA Quantification for Carcinoid Syndrome Diagnosis

Clinical laboratories performing urinary 5-HIAA analysis by HPLC-ECD can directly substitute costly deuterated internal standards with 3-(5-hydroxy-1H-indol-3-yl)propanoic acid, achieving intra-assay CV ≈ 5% and inter-assay CV ≈ 7% across a linear range of 0–65 µmol/L [1]. The compound's XLogP3 of 0.6 ensures adequate aqueous solubility for direct urine injection without organic solvent extraction, and its confirmed absence from human urine eliminates endogenous interference. Adoption reduces per-assay internal standard costs by approximately 5- to 20-fold relative to d5-5-HIAA.

Neurochemistry Research: GC/MS Multi-Analyte Catecholamine Profiling

The NIMH Chemical Synthesis and Drug Supply Program has curated 3-(5-hydroxy-1H-indol-3-yl)propanoic acid (NIMH Code: H-501) specifically as a GC/MS internal standard for catecholamine assays [2]. Neuroscience laboratories requiring simultaneous quantification of dopamine, norepinephrine, and serotonin metabolites can employ this compound as a single internal standard, leveraging its 5-hydroxyindole structure for derivatization compatibility and its non-endogenous nature to avoid co-elution with target catecholamines.

Antioxidant Mechanism Research: Electron-Transfer vs. Hydrogen-Atom Transfer Pathway Dissection

Investigators studying radical-scavenging mechanisms can use 3-(5-hydroxy-1H-indol-3-yl)propanoic acid as a prototypical 5-hydroxyindole electron-transfer (ET) donor, with its indoxyl radical reduction potential established at E₇ = 0.64 V vs. NHE at pH 7 [3]. When compared head-to-head with indole-3-propionic acid (IPA), which operates via hydrogen-atom transfer (HAT, k ≈ 7.8 × 10^10 M⁻¹ s⁻¹), this compound enables mechanistic discrimination between ET and HAT pathways in FRAP and DPPH assay systems, where 5-hydroxyindoles as a class demonstrate antioxidant values comparable to ascorbic acid [4].

Drug Metabolism and Pharmacokinetics (DMPK): In Vitro Metabolite Identification Studies

In DMPK studies investigating tryptophan and serotonin metabolic pathways, 3-(5-hydroxy-1H-indol-3-yl)propanoic acid serves as a non-endogenous reference standard for LC-MS/MS method development. Its XLogP3 of 0.6 and rotatable bond count of 3 enable chromatographic resolution from the endogenous 5-HIAA (XLogP ≈ 1.1) [5][6]. This facilitates accurate quantification of 5-HIAA as a biomarker in hepatocyte incubation matrices without the risk of endogenous background interference that would confound 5-HIAA-spiked calibration curves.

Application
Selection Property
Validation Focus
Urinary 5-HIAA bioanalytical research
Non-endogenous internal standard with adequate aqueous solubility
Assay precision and linearity under direct injection conditions
Neurochemistry catecholamine GC/MS profiling
Curated NIMH internal standard with compatible derivatization
Chromatographic resolution from endogenous catecholamines
Antioxidant mechanism ET vs. HAT studies
5-Hydroxyindole electron-transfer redox signature (class-level E₇ 0.64 V)
Radical scavenging pathway assignment in FRAP/DPPH systems
DMPK metabolite identification
Low lipophilicity (XLogP3 0.6) and distinct side-chain profile
LC-MS/MS resolution from endogenous 5-HIAA in hepatocyte matrices
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